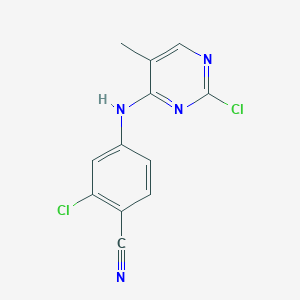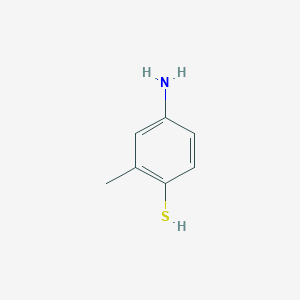
N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine
描述
N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine is a heterocyclic compound with the molecular formula C7H9N3O2 It is characterized by the presence of a nitro group attached to a pyridine ring, along with a dimethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine typically involves the nitration of 2-aminopyridine followed by N,N-dimethylation. The nitration process can be carried out using nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of N,N-Dimethyl-2-(3-aminopyridin-2-yl)ethen-1-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the dimethylamino group can enhance the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- N,N-Dimethyl-3-nitropyridin-2-amine
- 5-Bromo-N-methyl-3-nitropyridin-2-amine
- Ethyl N-methyl-N-(5-nitropyridin-2-yl)glycinate
Uniqueness
N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a dimethylamino group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C9H11N3O2 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine |
InChI |
InChI=1S/C9H11N3O2/c1-11(2)7-5-8-9(12(13)14)4-3-6-10-8/h3-7H,1-2H3 |
InChI 键 |
RQSUTXCBSMADJU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=CC1=C(C=CC=N1)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Ethenylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B8647948.png)
![2-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]propane-1,3-diol](/img/structure/B8647955.png)










![3-(2-chlorophenyl)-6-(2,4-difluorophenoxy)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8648057.png)

